molecular formula C7H8IN3 B7978300 N-cyclopropyl-5-iodopyrimidin-2-amine

N-cyclopropyl-5-iodopyrimidin-2-amine

Cat. No.: B7978300
M. Wt: 261.06 g/mol
InChI Key: NWCAFSXWONXEAT-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-iodopyrimidin-2-amine is a halogenated pyrimidine derivative featuring a cyclopropylamine substituent at the 2-position and an iodine atom at the 5-position of the pyrimidine ring. The cyclopropyl group in the target compound likely introduces steric and electronic modifications, altering crystallization behavior and reactivity compared to simpler analogs.

Properties

IUPAC Name

N-cyclopropyl-5-iodopyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCAFSXWONXEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-5-iodopyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of 5-iodo-2-aminopyrimidine with cyclopropylamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete cyclization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-cyclopropyl-5-iodopyrimidin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction reactions.

    Substitution Reactions: The iodine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.

    Oxidation Reactions: The compound can undergo oxidation reactions to form N-cyclopropyl-5-iodopyrimidin-2-one. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.

    Reduction Reactions: Reduction of the compound can lead to the formation of N-cyclopropyl-5-aminopyrimidine. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Scientific Research Applications

N-cyclopropyl-5-iodopyrimidin-2-amine has several scientific research applications across various fields:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives may exhibit enhanced properties, making them valuable in various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-iodopyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Halogen Substitution: Iodo vs. Chloro Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
N-cyclopropyl-5-iodopyrimidin-2-amine Not provided C₇H₈IN₃ ~285.07 Iodo substituent at C5; cyclopropyl group may disrupt planarity and H-bonding.
5-chloro-N-cyclopropylpyrimidin-2-amine 1289385-19-8 C₇H₈ClN₃ 185.62 Chloro substituent (smaller, more electronegative); reduced steric bulk vs. iodine.
5-chloro-N-cyclopentylpyrimidin-2-amine 2092329-39-8 C₉H₁₂ClN₃ 209.67 Cyclopentyl group increases steric hindrance; higher molecular weight.
  • Impact of Halogen: Iodine: Larger atomic radius (1.98 Å vs. The polarizable iodine may enhance participation in halogen bonding or Ag(I) coordination, as seen in Ag(I) polymers with 5-iodopyrimidin-2-amine . Chlorine: Higher electronegativity (3.0 vs. 2.5 for I) may stabilize the pyrimidine ring electronically but offers weaker coordination ability.

Cycloalkyl Substituent Variations

Compound Cycloalkyl Group Key Structural Effects
This compound Cyclopropyl Smallest cycloalkyl (3-membered ring); introduces ring strain, potential for enhanced reactivity.
5-chloro-N-cyclopentylpyrimidin-2-amine Cyclopentyl Larger 5-membered ring; reduced ring strain but increased steric hindrance.
5-chloro-4-iodo-N-isopropylpyridin-2-amine Isopropyl Branched alkyl group; disrupts planarity and may reduce H-bonding efficiency.
  • Cyclopropyl vs. Cyclopentyl: Cyclopropyl’s strain (~27 kcal/mol) may facilitate ring-opening reactions or conformational flexibility.

Core Heterocycle: Pyrimidine vs. Pyridine Derivatives

Compound Core Heterocycle Key Differences
This compound Pyrimidine Two nitrogen atoms in the ring; supports stronger H-bonding networks and coordination chemistry.
5-chloro-4-iodo-N-isopropylpyridin-2-amine Pyridine Single nitrogen atom; altered electronic environment and weaker H-bonding capacity.
Isopropyl-(5-nitro-pyridin-2-yl)-amine Pyridine (nitro) Nitro group introduces strong electron-withdrawing effects; distinct reactivity vs. halogenated analogs.
  • Pyrimidine vs. Pyridine :
    • Pyrimidine’s dual nitrogen atoms enable stronger intermolecular interactions, as seen in the parent compound’s hydrogen-bonded polymeric tapes .
    • Pyridine derivatives (e.g., ) exhibit reduced H-bonding capacity but may engage in π-π stacking or C–H⋯N interactions.

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